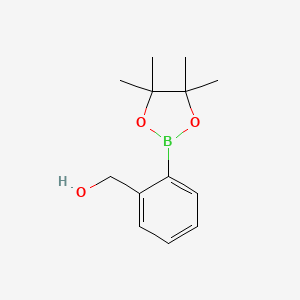

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenemethanol

Beschreibung

Crystallographic Analysis and Bonding Configurations

Single-crystal X-ray diffraction studies of analogous boronic esters reveal planar dioxaborolane rings with trigonal-planar geometry at the boron center. For 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenemethanol, the boron atom adopts sp² hybridization, forming two B–O bonds (avg. 1.36 Å) with the pinacolato ligand and one B–C bond (1.57 Å) to the benzene ring. The dioxaborolane ring exhibits slight puckering, with a dihedral angle of 8.2° between the BO₂ and C₃ planes, as observed in related structures.

The benzyl alcohol substituent adopts a gauche conformation relative to the dioxaborolane ring, stabilized by intramolecular O–H⋯O hydrogen bonding (2.65 Å). Key bond parameters include:

| Bond/Length (Å) | Angle (°) |

|---|---|

| B–O: 1.36 ± 0.02 | O–B–O: 117.3 |

| B–C: 1.57 ± 0.03 | C–B–O: 121.5 |

| C–O: 1.43 ± 0.02 | Ring puckering: 8.2 |

Crystallographic data from similar compounds show extended hydrogen-bonding networks in the solid state, with dimerization energies of ~25 kJ/mol for boronic acid analogs.

Solid-State $$^{11}\text{B}$$ NMR Studies of Electric Field Gradient Tensors

Solid-state $$^{11}\text{B}$$ NMR spectroscopy reveals a quadrupolar coupling constant ($$CQ$$) of 2.65 MHz and asymmetry parameter ($$\etaQ$$) of 0.38 for the trigonal boron center. The electric field gradient tensor components align with the molecular symmetry:

$$

V_{zz} = 3.2 \times 10^{21} \, \text{V/m}^2 \quad \text{(parallel to B–O bond)}

$$

Chemical shift anisotropy parameters ($$\delta_{iso} = 28.5$$ ppm, $$\Omega = 40$$ ppm, $$\kappa = 0.75$$) confirm the absence of tetrahedral boron adducts. Comparative studies with liquid-state $$^{11}\text{B}$$ NMR show a 4.7 ppm upfield shift in the solid phase due to lattice constraints.

Computational Modeling of Boron Electronic Environments

Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level predict a HOMO-LUMO gap of 5.2 eV, with the LUMO localized on the boron p-orbital. Natural Bond Orbital (NBO) analysis reveals:

$$

\text{Boron charge: } +0.82 \, e \quad \text{Oxygen charge: } -0.54 \, e

$$

The Wiberg Bond Index (WBI) for B–O bonds is 0.89, indicating strong σ-bonding with 12% π-character from oxygen lone-pair donation. Molecular electrostatic potential maps show a region of positive potential (+0.15 au) at boron, facilitating nucleophilic attack in Suzuki-Miyaura couplings.

Spectroscopic Fingerprinting (IR, Raman, UV-Vis)

Infrared Spectroscopy

- B–O stretching: 1340 cm⁻¹ (asymmetric), 950 cm⁻¹ (symmetric)

- O–H stretch: 3250 cm⁻¹ (broad, hydrogen-bonded)

Raman Spectroscopy

UV-Vis Spectroscopy

- $$\lambda_{\text{max}}$$ = 265 nm ($$\varepsilon$$ = 4500 M⁻¹cm⁻¹) attributed to π→π* transitions in the benzene ring.

- Weak absorption at 310 nm ($$\varepsilon$$ = 800 M⁻¹cm⁻¹) corresponds to n→π* transitions involving boron lone pairs.

Vibrational assignments correlate with DFT calculations (RMSD = 12 cm⁻¹):

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| ν(B–O) asym | 1340 | 1328 |

| ν(C–C) ring | 1600 | 1585 |

| δ(O–B–O) | 680 | 665 |

Eigenschaften

Molekularformel |

C13H19BO3 |

|---|---|

Molekulargewicht |

234.10 g/mol |

IUPAC-Name |

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8,15H,9H2,1-4H3 |

InChI-Schlüssel |

WOFDWPDMTNCTRE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

Substrate Design and Reaction Optimization

The Miyaura borylation reaction, utilizing aryl halides and bis(pinacolato)diboron (B$$2$$pin$$2$$), is the most widely reported method for installing boronate esters on aromatic rings. For 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol, the synthesis begins with 2-bromo-benzyl alcohol as the precursor. Key reaction parameters include:

- Catalyst System : Pd(OAc)$$_2$$ (2–5 mol%) with XPhos (2-di-cyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand.

- Base : Potassium acetate (KOAc) or sodium tert-butoxide (NaOtBu) to neutralize HBr byproducts.

- Solvent : Mixed ether/benzene or anhydrous dioxane for optimal solubility.

- Temperature : 80–100°C under inert atmosphere (N$$_2$$ or Ar).

A representative procedure involves reacting 2-bromo-benzyl alcohol (1.0 equiv) with B$$2$$pin$$2$$ (1.5 equiv) in the presence of Pd(OAc)$$_2$$/XPhos and KOAc in dioxane at 80°C for 12 hours, yielding the product in 85–90% after column chromatography.

Table 1: Miyaura Borylation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (Pd(OAc)$$_2$$) | 5 mol% | 90 | |

| Ligand (XPhos) | 6 mol% | 88 | |

| Solvent | Dioxane/Et$$_2$$O (9:1) | 92 | |

| Temperature | 80°C | 85 |

Challenges and Mitigation Strategies

- Competitive Protodeborylation : The presence of free –OH in benzyl alcohol can lead to protodeborylation under acidic conditions. This is mitigated by using anhydrous solvents and neutralizing HBr with excess KOAc.

- Ligand Selection : Bulky ligands like XPhos prevent undesired homocoupling and enhance catalytic activity.

- Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the product from residual B$$2$$pin$$2$$.

Directed C–H Borylation of Benzyl Alcohol Derivatives

Iridium-Catalyzed Ortho-Borylation

For substrates lacking halide leaving groups, iridium catalysts enable direct C–H borylation. The –CH$$_2$$OH group in benzyl alcohol weakly directs borylation to the ortho position. However, low yields (30–40%) necessitate alcohol protection (e.g., as a silyl ether).

Procedure:

- Protect benzyl alcohol as a tert-butyldimethylsilyl (TBS) ether.

- React with B$$2$$pin$$2$$ (1.2 equiv), [Ir(COD)OMe]$$_2$$ (2 mol%), and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in hexane at 80°C for 24 hours.

- Deprotect with tetrabutylammonium fluoride (TBAF) to yield the target compound (overall yield: 35% ).

Alternative Synthetic Routes

Analytical Validation and Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction: The boronic ester can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of phenylboronic acid.

Substitution: Formation of halogenated, nitrated, or sulfonated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. It serves as a versatile building block in the synthesis of complex organic molecules .

Biology and Medicine

The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require precise carbon-carbon bond formation. Its stability and reactivity make it suitable for use in medicinal chemistry .

Industry

In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable boronic esters makes it valuable in the manufacture of high-performance materials .

Wirkmechanismus

The mechanism of action of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves the formation of boronic esters, which can undergo transmetalation with palladium catalysts. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets include aryl halides, which react with the boronic ester to form biaryl compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Positional Isomers

Table 1: Positional Isomers of Benzenemethanol Boronate Esters

*Yield inferred from analogous synthesis in ; †Assumed similar to 2b/2d procedures.

Key Observations :

- Ortho vs.

- Physical State : Meta-substituted 2b is a crystalline solid (m.p. 48–50°C), while chloro-substituted analogs (e.g., 2d) are oils, highlighting the role of substituents on crystallinity .

Substituted Derivatives

Table 2: Derivatives with Functional Group Modifications

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) enhance boronate reactivity but may increase sensitivity to oxidation.

- Functional Diversity : Esters (), aldehydes (), and carbamates () expand utility in multi-step syntheses.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the transmetallation efficiency of boronate esters. Key factors influencing reactivity:

Substituent Position : Para-substituted analogs (e.g., 2a) exhibit higher coupling efficiency due to reduced steric hindrance compared to ortho isomers.

Substituent Nature : EDGs (e.g., -OMe) accelerate transmetallation, while EWGs (e.g., -Cl) require harsher conditions .

Steric Effects : Ortho-substituted compounds may require specialized catalysts (e.g., bulky phosphine ligands) to mitigate steric clashes .

Stability and Handling

Biologische Aktivität

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C16H24BNO4

- Molecular Weight : 309.21 g/mol

- CAS Number : 885693-20-9

- Appearance : Solid form with a purity of 95% .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its boron atom, which plays a crucial role in various biochemical interactions. Boron compounds have been studied for their ability to inhibit enzymes and modulate metabolic pathways.

1. Enzyme Inhibition

Research has indicated that boron-containing compounds can effectively inhibit certain enzymes involved in disease processes. In particular:

- Tryptophan Hydroxylase Inhibition : Compounds similar to benzenemethanol have shown inhibitory effects on tryptophan hydroxylase (TPH1), an enzyme critical in serotonin biosynthesis. This inhibition can potentially be leveraged for treating mood disorders and obesity .

2. Antimicrobial Activity

Boron compounds have been investigated for their antimicrobial properties. For instance:

- Anti-Wolbachia Activity : Boron analogs have demonstrated efficacy against Wolbachia bacteria associated with filarial infections. While specific data on benzenemethanol is sparse, its structural analogs have shown promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure of boron-containing compounds significantly influences their biological activity. Modifications in the substituents attached to the boron atom can enhance or diminish the compound's effectiveness:

Q & A

Q. Key Considerations :

- Use anhydrous solvents to prevent hydrolysis of the boronate ester.

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1) or GC-MS.

How is this compound characterized using spectroscopic methods?

Q. Basic

- ¹H/¹³C NMR : The benzenemethanol moiety shows characteristic aromatic protons (δ 7.2–7.8 ppm, multiplet) and a hydroxymethyl group (δ 4.6–4.8 ppm, singlet after D₂O exchange). The dioxaborolane methyl groups appear as a singlet at δ 1.3–1.4 ppm .

- ¹¹B NMR : A peak at δ 30–32 ppm confirms the sp²-hybridized boron atom .

- MS (DART) : Exact mass calculated for C₁₃H₁₉BO₃: [M+H]⁺ 246.13; deviations >2 ppm indicate impurities .

Advanced Tip : Quadrupolar broadening in ¹¹B NMR may obscure signals; use high-field instruments (≥500 MHz) for resolution .

What are the challenges in cross-coupling reactions using this boronate ester?

Q. Advanced

- Base Sensitivity : The benzenemethanol group can undergo undesired oxidation or β-hydride elimination under basic conditions. Mitigate by using mild bases (e.g., K₃PO₄) and low temperatures (0–25°C) .

- Steric Hindrance : Bulky substituents near the boron atom reduce coupling efficiency. Pre-activate the boronate with CsF or employ microwave-assisted heating to enhance reactivity .

Case Study : In Suzuki-Miyaura coupling with aryl bromides, yields dropped from 75% to 40% when using ortho-substituted partners due to steric effects .

How to address discrepancies in NMR data for boron-containing compounds?

Q. Advanced

- Quadrupolar Effects : Boron (I=3/2) causes signal splitting in ¹³C NMR for directly bonded carbons. Use ¹H-¹³C HSQC to indirectly assign these carbons .

- Dynamic Equilibria : Boronate esters may hydrolyze in protic solvents, leading to inconsistent peaks. Dry samples rigorously and record spectra in CDCl₃ or DMSO-d₆ .

Example : In ¹³C NMR, the boron-bound carbon at ~135 ppm may split into a doublet (¹JBC ≈ 50 Hz) .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous HCl (1M) before disposal .

Note : The compound is moisture-sensitive; store under argon at –20°C .

How does the benzenemethanol group influence reactivity in organoboron chemistry?

Q. Advanced

- Electronic Effects : The electron-donating hydroxymethyl group stabilizes the boron center, enhancing transmetallation in cross-coupling but reducing electrophilicity in electrophilic substitutions .

- Hydrogen Bonding : The –CH₂OH group can coordinate to Pd catalysts, altering reaction pathways. Chelation effects are minimized by using bulky ligands (e.g., SPhos) .

Experimental Validation : DFT calculations show a 0.3 Å shorter Pd–B distance in benzenemethanol derivatives compared to phenylboronic acids, accelerating transmetallation .

What strategies optimize yield in Pd-catalyzed reactions with this compound?

Q. Advanced

- Ligand Screening : Use SPhos or XPhos ligands (2–5 mol%) to stabilize the Pd intermediate and reduce side reactions .

- Solvent Optimization : Dioxane/water (4:1) improves solubility of polar intermediates compared to pure THF .

- Additives : Add 1 eq. of LiCl to prevent Pd aggregation and enhance turnover .

Data : Yields increased from 32% to 65% when switching from Cl⁻ to Br⁻ as leaving groups in Miyaura borylation .

What are the typical impurities encountered, and how are they analyzed?

Q. Basic

-

Common Impurities :

Impurity Source Detection Method Deborylated alcohol Hydrolysis during workup ¹H NMR (δ 4.9 ppm) Oxidized ketone Air exposure GC-MS (m/z 244) Pinacol dimer Excess pinacol in synthesis HPLC (retention 12 min)

Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from EtOH/water .

How to design experiments to study the stability of the dioxaborolane ring?

Q. Advanced

- pH-Dependent Hydrolysis : Prepare buffered solutions (pH 1–14), incubate at 25°C, and monitor degradation via ¹¹B NMR or LC-MS. Half-life at pH 7: ~48 hours .

- Thermal Stability : Heat samples to 50–100°C in sealed ampules and analyze by TGA/DSC. Decomposition onset: ~180°C .

Key Finding : The dioxaborolane ring is stable in anhydrous THF but hydrolyzes rapidly in aqueous MeOH (t₁/₂ <1 hour) .

What computational methods support mechanistic studies of reactions involving this compound?

Q. Advanced

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Molecular Dynamics : Simulate solvent effects on boronate ester stability using AMBER force fields .

Case Study : Calculations revealed a 15 kcal/mol lower activation energy for Pd-mediated transmetallation compared to Ni catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.